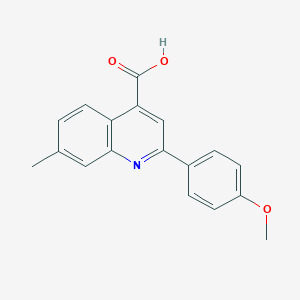

(S)-4-甲氧基-3-甲基-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

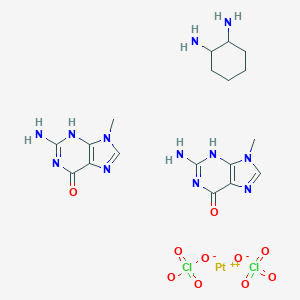

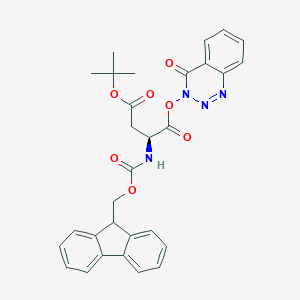

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps with an overall yield of about 41% . This suggests that the synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid could also involve protection and deprotection steps, functional group transformations, and stereochemical control to achieve the desired configuration.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies . For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined and showed intermolecular hydrogen bonding . These techniques could be applied to (S)-4-methoxy-3-methyl-4-oxobutanoic acid to elucidate its structure, including the stereochemistry at the chiral center.

Chemical Reactions Analysis

The reactivity of compounds structurally related to (S)-4-methoxy-3-methyl-4-oxobutanoic acid has been explored with various nucleophiles. For instance, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid reacted with primary and secondary amines, hydrazine, and other nitrogen-containing nucleophiles to yield a series of novel amino acid derivatives and heterocyclic compounds . This indicates that (S)-4-methoxy-3-methyl-4-oxobutanoic acid could also participate in similar nucleophilic addition reactions, potentially leading to a variety of derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps were computed for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . These properties are important for understanding the reactivity and interaction of the molecule with other chemical species. The thermal stability and UV-Vis absorption properties were also determined . Such analyses could be performed on (S)-4-methoxy-3-methyl-4-oxobutanoic acid to predict its behavior in various conditions and its potential applications.

科学研究应用

对映选择性合成和催化

(S)-4-甲氧基-3-甲基-4-氧代丁酸被用作自然产物合成中的对映纯异戊二烯基构建块。Ostermeier等人(2003)开发了一种高度对映选择性的铑催化氢化过程,实现了99.7%的对映过量,展示了其在不对称合成中的潜力以及在创造高立体化纯度的复杂分子中的作用 Ostermeier, M., Brunner, B., Korff, C., & Helmchen, G. (2003)。

生化分析

在生化分析领域,(S)-4-甲氧基-3-甲基-4-氧代丁酸已被应用为一种半抗原,用于开发对水果样品中杀虫剂敏感的ELISA检测。Zhang等人(2008)合成了两种对芬硫磷的半抗原,展示了该化合物在为分析目的创建特异结合位点方面的多功能性 Zhang, Q., Sun, Q., Hu, B., Shen, Q., Yang, G., Liang, X., Sun, X., & Liu, F. (2008)。

诱导凋亡

Tang等人(2006)发现,与(S)-4-甲氧基-3-甲基-4-氧代丁酸相关的一种化合物4-甲硫基-2-氧代丁酸,独立于鸟氨酸脱羧酶下调引起凋亡。这一发现突显了其在研究细胞机制和开发治疗策略中的潜力 Tang, B., Kadariya, Y., Murphy, M., & Kruger, W. (2006)。

抗氧化性质

Stanchev等人(2009)研究了4-羟基香豆素衍生物的抗氧化性质,包括从(S)-4-甲氧基-3-甲基-4-氧代丁酸合成的化合物。他们的研究有助于理解化学结构的修改如何影响其作为抗氧化剂的功效,为其在药理学和保健品中的应用开辟了途径 Stanchev, S., Hadjimitova, V., Traykov, T., Boyanov, T., & Manolov, I. (2009)。

分子结构分析

Raju等人(2015)对一种与(S)-4-甲氧基-3-甲基-4-氧代丁酸密切相关的化合物的分子结构、超极化能力和电子性质进行了详细分析。他们的工作展示了这类化合物在材料科学中的潜力,特别是由于其显著的超极化能力,可用于非线性光学材料的开发 Raju, R., Panicker, C. Y., Nayak, P., Narayana, B., Sarojini, B., Van Alsenoy, C., & Al‐Saadi, A. (2015)。

安全和危害

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.

未来方向

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.

For a specific compound, these analyses would be conducted using experimental data and information from scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!

属性

IUPAC Name |

(3S)-4-methoxy-3-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZMQNIFDRNSJZ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methoxy-3-methyl-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)